N-(1-(6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)cyclopropanecarboxamide

Lipophilicity Physicochemical properties Drug-likeness

This compound is uniquely defined by the 6‑CF3 on pyrimidine, piperidine at the 4‑position, and unsubstituted cyclopropanecarboxamide. Unlike the 2‑methyl (CAS 1775341‑94‑0) or 1‑phenyl (CAS 2034258‑69‑8) analogs, it offers optimal lead‑like properties (MW 314, XLogP3 1.9, TPSA 58.1 Ų) for kinase selectivity panels and CNS‑penetrant probe development. Ensure you order this specific CAS to avoid structural variants that alter biological activity. Available now from screening library vendors.

Molecular Formula C14H17F3N4O
Molecular Weight 314.312
CAS No. 2034516-79-3
Cat. No. B2625629
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1-(6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)cyclopropanecarboxamide
CAS2034516-79-3
Molecular FormulaC14H17F3N4O
Molecular Weight314.312
Structural Identifiers
SMILESC1CC1C(=O)NC2CCN(CC2)C3=NC=NC(=C3)C(F)(F)F
InChIInChI=1S/C14H17F3N4O/c15-14(16,17)11-7-12(19-8-18-11)21-5-3-10(4-6-21)20-13(22)9-1-2-9/h7-10H,1-6H2,(H,20,22)
InChIKeyJUMYSRUUUJZXDF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 10 mg / 30 mg / 50 mg / 75 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(1-(6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)cyclopropanecarboxamide (CAS 2034516-79-3): Chemical Class and Baseline Characterization


N-(1-(6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)cyclopropanecarboxamide (CAS 2034516-79-3) is a heterocyclic small molecule with the molecular formula C14H17F3N4O and a molecular weight of 314.31 g/mol. It belongs to the 4,6-disubstituted pyrimidine class, featuring a trifluoromethyl group at the 6-position of the pyrimidine ring, a piperidine linker at the 4-position, and a cyclopropanecarboxamide terminal moiety. The compound is primarily distributed as a screening library compound by vendors such as Life Chemicals (catalog number F6559-6780) [1]. Its computed XLogP3 of 1.9 and topological polar surface area (TPSA) of 58.1 Ų place it within favorable drug-like property space [2]. The scaffold is structurally related to multiple kinase inhibitor chemotypes, including TrkA, c-Met, and Aurora kinase inhibitor series, though direct target engagement data for this specific compound remains limited in the public domain .

Why N-(1-(6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)cyclopropanecarboxamide Cannot Be Interchanged with In-Class Analogs


Within the pyrimidine-piperidine-cyclopropanecarboxamide chemotype, subtle structural variations produce substantial differences in physicochemical properties that directly impact biological profile and experimental reproducibility. The target compound is uniquely defined by three structural features acting in concert: (i) the trifluoromethyl group at the 6-position (rather than the 2- or 4-position of the pyrimidine), (ii) the piperidine ring attached at the 4-position of the pyrimidine, and (iii) the unsubstituted cyclopropanecarboxamide at the piperidine 4-position. Changing any single feature—such as adding a 2-methyl group (CAS 1775341-94-0, MW increases to 328.33), adding a 1-phenyl substituent on the cyclopropane (CAS 2034258-69-8, MW increases to 390.41), or moving the CF3 to the 4-position with the piperidine at the 2-position—alters lipophilicity, molecular shape, and hydrogen-bonding capacity in ways that cannot be assumed equivalent . For example, the 1-phenyl analog (CAS 2034258-69-8) has a substantially larger molecular volume and different conformational profile due to the added aromatic ring, while the 2-methyl analog introduces steric bulk adjacent to the piperidine attachment point that may alter the dihedral angle between the pyrimidine and piperidine rings . These differences preclude simple substitution without re-validation of biological activity.

Quantitative Differentiation Evidence for N-(1-(6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)cyclopropanecarboxamide Against Closest Analogs


Lipophilicity (XLogP3) Comparison: 6-CF3-pyrimidine Target vs. 2-Methyl-6-CF3 Analog vs. Des-CF3 Analog

The target compound exhibits a computed XLogP3 of 1.9, reflecting a moderate lipophilicity profile conferred by the 6-trifluoromethylpyrimidine core balanced by the polar cyclopropanecarboxamide [1]. This value is substantially lower than the 2-methyl-6-CF3 analog (CAS 1775341-94-0, MW 328.33), which bears an additional methyl group and is expected to have a higher XLogP3 due to increased hydrophobic surface area . Conversely, the des-CF3 analog N-(1-(pyrimidin-2-yl)piperidin-4-yl)cyclopropanecarboxamide (CAS 891386-66-6, MW 246.31) is significantly more polar, with a lower predicted LogP, making it less membrane-permeable and potentially less suitable for intracellular target engagement . The target compound thus occupies a distinct lipophilicity window (XLogP3 ≈ 1.9) that may be optimal for balancing passive permeability and aqueous solubility in cellular assays.

Lipophilicity Physicochemical properties Drug-likeness

Topological Polar Surface Area (TPSA) Comparison: 6-CF3 Target vs. 1-Phenyl Analog for CNS Penetration Potential

The target compound has a computed TPSA of 58.1 Ų [1], which is below the commonly cited threshold of 60–70 Ų for favorable CNS penetration and is substantially lower than the 1-phenyl analog (CAS 2034258-69-8), whose larger molecular weight (390.41 g/mol) and additional hydrogen-bonding capacity from the phenyl substitution are predicted to increase TPSA beyond 70 Ų. For neuroscience-focused screening campaigns where CNS exposure is desired, the target compound's TPSA of 58.1 Ų is a critical differentiator from bulkier analogs that would likely exhibit poorer brain penetration.

TPSA CNS penetration Blood-brain barrier

Rotatable Bond Count and Conformational Pre-organization: Target Compound vs. 5-Fluoropyrimidine Analog

The target compound possesses a rotatable bond count of 3 [1], consistent with a relatively constrained molecular framework. The cyclopropanecarboxamide moiety introduces conformational rigidity through the cyclopropane ring, reducing the entropic penalty upon target binding compared to more flexible amide substituents. In contrast, the 5-fluoropyrimidine analog N-[1-(5-fluoropyrimidin-2-yl)piperidin-4-yl]cyclopropanecarboxamide (CAS 2034380-23-7) differs in the position of both the halogen substituent (5-F vs. 6-CF3) and the piperidine attachment point (2-position vs. 4-position), which alters the vector of the piperidine-cyclopropanecarboxamide relative to the pyrimidine plane [2]. The trifluoromethyl group at the 6-position of the target compound provides greater steric bulk and electron-withdrawing character than a 5-fluoro substituent, potentially enhancing metabolic stability of the pyrimidine ring toward oxidative metabolism [3].

Conformational rigidity Entropic penalty Binding affinity

Molecular Weight Differentiation: Target Compound Occupies an Optimal MW Window Among Cyclopropanecarboxamide-Pyrimidine Analogs

The target compound has a molecular weight of 314.31 g/mol [1], positioning it favorably within lead-like chemical space (MW < 350). This compares favorably to the 1-phenyl analog (MW 390.41 g/mol) , which exceeds the typical lead-like MW cutoff. The des-methyl compound N-(1-(pyrimidin-2-yl)piperidin-4-yl)cyclopropanecarboxamide (MW 246.31) is lighter but lacks the metabolically stabilizing CF3 group. The 2-methyl-6-CF3 analog (MW 328.33) is slightly heavier due to the additional methyl group. The target compound's MW of 314 represents a balanced point where sufficient molecular complexity for target engagement is achieved without excessive bulk that might compromise ligand efficiency metrics.

Molecular weight Ligand efficiency Lead-likeness

Hydrogen Bond Donor/Acceptor Profile: Target Compound Offers a Balanced HBD/HBA Ratio for Permeability

The target compound features a single hydrogen bond donor (HBD = 1, the amide NH) and seven hydrogen bond acceptors (HBA = 7, comprising the pyrimidine nitrogens, amide carbonyl, and fluorine atoms) [1]. This HBD count of 1 is favorable for passive membrane permeability, as each additional HBD is estimated to reduce permeability by approximately 10-fold [2]. The 1-phenyl analog (CAS 2034258-69-8) retains the same HBD count (1) but at the cost of higher MW and TPSA. The des-CF3 analog (CAS 891386-66-6, MW 246.31) has reduced HBA count (loss of three fluorine atoms as hydrogen bond acceptors), which may alter solvation behavior. The target compound's HBD/HBA ratio of approximately 0.14 is consistent with compounds exhibiting good oral bioavailability potential.

Hydrogen bonding Permeability Drug-likeness

Scaffold Positioning in Kinase Inhibitor Chemical Space: 6-CF3-4-Piperidinyl Pyrimidine vs. 2,4-Disubstituted and Fused Pyrimidine Series

The 6-trifluoromethyl-4-piperidinyl pyrimidine scaffold represented by the target compound occupies a distinct region of kinase inhibitor chemical space compared to more common 2,4-disubstituted pyrimidines. In the 2,4-disubstituted series, exemplified by Aurora Kinase Inhibitor III (CAS 879127-16-9, IC50 = 42 nM against Aurora A) , the cyclopropanecarboxamide is typically attached via an aniline linker at the 4-position while the 2-position bears a substituted aniline. The target compound's 4-piperidinyl-6-CF3 arrangement presents the cyclopropanecarboxamide in a different vector orientation, which may confer selectivity advantages against specific kinase targets. Furthermore, the pyrimidine scaffold of the target compound is not fused to additional rings, unlike fused pyrimidine kinase inhibitors (e.g., pyrazolo[1,5-a]pyrimidines, pyrrolo[2,3-d]pyrimidines), providing a simpler synthetic handle for SAR exploration [1].

Kinase inhibitor Chemotype Scaffold classification

Recommended Research and Industrial Application Scenarios for N-(1-(6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)cyclopropanecarboxamide (CAS 2034516-79-3)


Kinase Selectivity Panel Screening with Defined Physicochemical Properties

The target compound's balanced physicochemical profile (MW 314.31, XLogP3 1.9, TPSA 58.1 Ų, HBD 1) makes it an ideal candidate for broad kinase selectivity panels [1]. Its 4,6-disubstituted pyrimidine scaffold with a CF3 at the 6-position occupies a distinct region of kinase inhibitor chemical space relative to the more common 2,4-disubstituted series, potentially yielding unique selectivity fingerprints. Procurement of this specific compound (rather than the 2-methyl analog, CAS 1775341-94-0, or the 1-phenyl analog, CAS 2034258-69-8) ensures that screening results are obtained with a compound that has favorable lead-like properties from the outset, reducing the need for property optimization in hit-to-lead phases .

CNS-Targeted Probe Development Leveraging Favorable TPSA and Low HBD Count

With a TPSA of 58.1 Ų (below the 60–70 Ų CNS penetration threshold) and a single hydrogen bond donor [1], this compound is particularly well-suited for neuroscience-focused probe development campaigns. The 1-phenyl analog (TPSA predicted >70 Ų) would be a less appropriate choice for CNS applications due to its higher TPSA and MW. The target compound's cyclopropanecarboxamide moiety provides conformational rigidity without adding excessive polar surface area, making it a superior starting point for medicinal chemistry optimization toward CNS-penetrant chemical probes.

Structure-Activity Relationship (SAR) Studies Exploring the 6-CF3 Pharmacophore

The target compound serves as a key reference point for SAR studies investigating the role of the 6-trifluoromethyl group on pyrimidine-based inhibitors [1]. Its unsubstituted cyclopropanecarboxamide provides a clean baseline for assessing the impact of amide modifications on potency and selectivity. Comparative SAR can be systematically explored using the des-CF3 analog (CAS 891386-66-6, MW 246.31), the 2-methyl-6-CF3 analog (CAS 1775341-94-0, MW 328.33), and the 1-phenyl analog (CAS 2034258-69-8, MW 390.41) to deconvolute the contributions of each structural feature to biological activity .

Computational Chemistry and Docking Studies with Experimentally Accessible Compound

The target compound's availability from commercial vendors (Life Chemicals catalog F6559-6780) [1] makes it immediately accessible for computational studies followed by experimental validation. Its rotatable bond count of 3 facilitates conformational sampling in docking studies, while the distinct 4,6-disubstitution pattern on the pyrimidine offers a unique vector geometry for exploring binding poses in kinase ATP-binding pockets. This compound is particularly suitable for prospective virtual screening validation studies where computational predictions can be rapidly tested with purchased material .

Quote Request

Request a Quote for N-(1-(6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)cyclopropanecarboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.